molecular formula C10H15BrS B3186595 3-(6-Bromohexyl)thiophene CAS No. 125878-91-3

3-(6-Bromohexyl)thiophene

Cat. No.: B3186595
CAS No.: 125878-91-3
M. Wt: 247.2 g/mol
InChI Key: GYLQGNOVNHZKCY-UHFFFAOYSA-N
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Description

3-(6-Bromohexyl)thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a thiophene ring substituted with a 6-bromohexyl group at the third position. Thiophenes are known for their aromaticity and stability, making them valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(6-Bromohexyl)thiophene can be synthesized through several methods. One common approach involves the bromination of hexylthiophene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromohexyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkylamines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium or nickel catalysts are often used in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(6-Bromohexyl)thiophene is primarily related to its ability to participate in various chemical reactions due to the presence of the bromine atom and the thiophene ring. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The thiophene ring, being an aromatic system, provides stability and electronic properties that are crucial for its reactivity and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Bromohexyl)thiophene is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various chemical transformations and applications in material science and medicinal chemistry .

Properties

IUPAC Name

3-(6-bromohexyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrS/c11-7-4-2-1-3-5-10-6-8-12-9-10/h6,8-9H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLQGNOVNHZKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

204932-65-0
Details Compound: Thiophene, 3-(6-bromohexyl)-, homopolymer
Record name Thiophene, 3-(6-bromohexyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204932-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID701312726
Record name 3-(6-Bromohexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125878-91-3
Record name 3-(6-Bromohexyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125878-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(6-Bromohexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701312726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 125878-91-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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